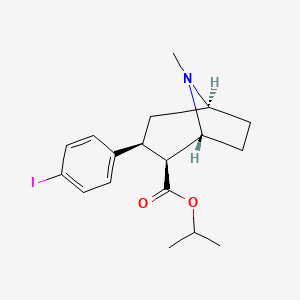

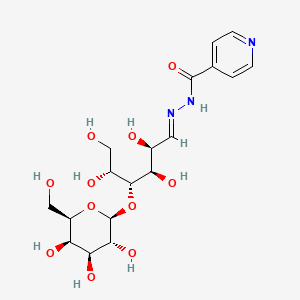

![molecular formula C22H21N6NaO7S2 B1242975 钠盐;(6R,7R)-7-[[(2E)-2-(2-氨基-1,3-噻唑-4-基)-2-(2-羧基丙烷-2-氧亚氨基)乙酰]氨基]-8-氧代-3-(吡啶-1-鎓-1-基甲基)-5-噻-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸](/img/structure/B1242975.png)

钠盐;(6R,7R)-7-[[(2E)-2-(2-氨基-1,3-噻唑-4-基)-2-(2-羧基丙烷-2-氧亚氨基)乙酰]氨基]-8-氧代-3-(吡啶-1-鎓-1-基甲基)-5-噻-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

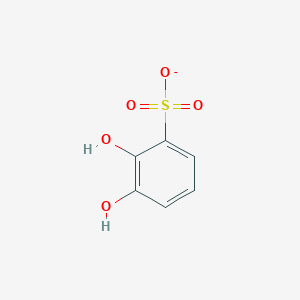

Ceftazidime Sodium is the sodium salt of ceftazidime, a third-generation cephalosporin antibiotic with bactericidal activity. Ceftazidime binds to and inactivates penicillin-binding proteins (PBPs), enzymes located on the inner membrane of the bacterial cell wall, resulting in the weakening of the bacterial cell wall and cell lysis. Compared to the second and first generation cephalosporins, ceftazidime is more active against gram-negative bacteria and less active against gram-positive bacteria. Ceftazidine also crosses the blood-brain barrier and reaches therapeutic concentrations in the central nervous system (CNS). PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity.

科学研究应用

合成和表征

- 该化合物已合成用于各种目的,例如形成席夫碱金属络合物和作为合成其他头孢菌素衍生物的关键中间体。这些合成已使用红外光谱、核磁共振和质谱等多种方法表征 (邓福立,2007),(A. J. Abdulghani 和 Rashad Hussain,2015)。

稳定性和降解

- 已经进行研究以了解该化合物在各种条件下的稳定性和降解模式。这些包括在受控条件下检查降解产物和研究在不同 pH 范围内的稳定性 (K. Koshy 和 A. R. Cazers,1997),(T. Sugioka 等人,1990)。

晶体学和粉末衍射

- 已经对相关化合物的晶体学数据进行了研究,提供了对其物理和化学性质的见解。这些信息对于了解该化合物在不同环境中的行为至关重要 (H. D. Armas 等人,1999)。

电化学评价

- 该化合物已被评估其电化学性质,特别是作为腐蚀抑制剂。这种研究在材料科学和工程学中很重要,展示了潜在的工业应用 (J. Aldana-González 等人,2015)。

抗菌活性

- 已经对该化合物的抗菌活性进行了研究,将其疗效与其他头孢菌素进行了比较。此类研究对于开发新的抗生素和了解其活性范围至关重要 (M. Hikida 等人,1986)。

杂质表征

- 已经对该化合物中的杂质进行了分离和表征的研究,这对于确保药品的纯度和安全性至关重要 (K. Rao 等人,2007)。

属性

产品名称 |

sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

|---|---|

分子式 |

C22H21N6NaO7S2 |

分子量 |

568.6 g/mol |

IUPAC 名称 |

sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H22N6O7S2.Na/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);/q;+1/p-1/b26-13+;/t14-,18-;/m1./s1 |

InChI 键 |

JEEWDSDYUSEQML-ITVNLQBNSA-M |

手性 SMILES |

CC(C)(C(=O)[O-])O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].[Na+] |

SMILES |

CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].[Na+] |

规范 SMILES |

CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].[Na+] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

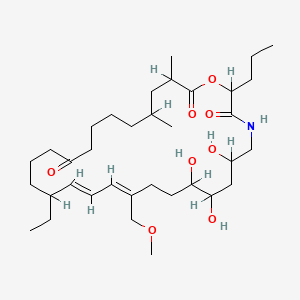

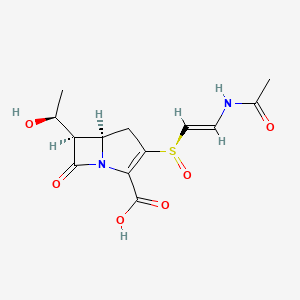

![N-[(E)-[4-(2,3-dichloroanilino)-4-oxobutan-2-ylidene]amino]-2-methylbenzamide](/img/structure/B1242912.png)

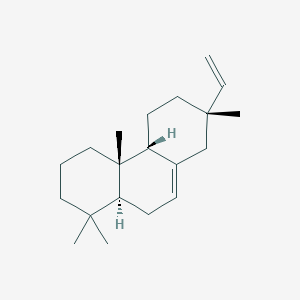

![4-[(E)-[(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B1242913.png)

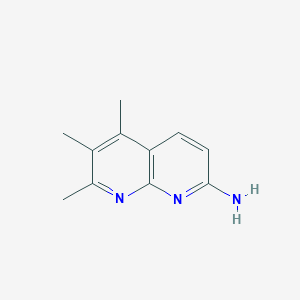

![2-(2-furyl)-3-{[(1E)-2-furylmethylene]amino}-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B1242914.png)